molecular formula C7H9NO B560837 6-Azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 108659-37-6

6-Azabicyclo[3.2.1]oct-3-EN-7-one

Cat. No.: B560837
CAS No.: 108659-37-6
M. Wt: 123.155
InChI Key: KJKHEEYKLRFBKR-UHFFFAOYSA-N
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Description

6-Azabicyclo[321]oct-3-EN-7-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]oct-3-EN-7-one typically begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The process involves a three-step general synthetic route to obtain both racemic and optically active forms of the compound. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various amino alcohols and other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide is commonly used for allylic oxidation.

    Reduction: Lithium aluminium hydride is a typical reducing agent.

    Substitution: Various amines and other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted and reduced derivatives of this compound, such as amino alcohols and bicyclic ketones .

Scientific Research Applications

6-Azabicyclo[3.2.1]oct-3-EN-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its biological activity. It can interact with various receptors and enzymes, influencing biological processes such as neurotransmission and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 6-Azabicyclo[3.2.1]oct-3-EN-7-one is unique due to its specific bicyclic structure and the presence of an enone functional group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

6-azabicyclo[3.2.1]oct-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKHEEYKLRFBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666965
Record name 6-Azabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108659-37-6
Record name 6-Azabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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